4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate

PROTAC Targeted Protein Degradation SMARCA2/4

4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate is a specialized small-molecule PROTAC (PROteolysis TArgeting Chimera) linker, bearing a distinctive 1,3-dioxolane-protected aromatic aldehyde moiety and a methanesulfonate leaving group. Its primary defined utility is as a conjugating building block in the synthesis of targeted protein degraders, specifically for assembling the bifunctional PROTAC SMARCA2/4-degrader-27.

Molecular Formula C12H16O5S
Molecular Weight 272.32 g/mol
Cat. No. B15542797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate
Molecular FormulaC12H16O5S
Molecular Weight272.32 g/mol
Structural Identifiers
InChIInChI=1S/C12H16O5S/c1-18(13,14)17-7-6-10-2-4-11(5-3-10)12-15-8-9-16-12/h2-5,12H,6-9H2,1H3
InChIKeyFTGFXUNUGMZJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-(1,3-Dioxolan-2-yl)phenethyl Methanesulfonate: Key Properties and Core PROTAC Linker Application


4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate is a specialized small-molecule PROTAC (PROteolysis TArgeting Chimera) linker, bearing a distinctive 1,3-dioxolane-protected aromatic aldehyde moiety and a methanesulfonate leaving group . Its primary defined utility is as a conjugating building block in the synthesis of targeted protein degraders, specifically for assembling the bifunctional PROTAC SMARCA2/4-degrader-27 . With the molecular formula C12H16O5S and a molecular weight of 272.32 g/mol, this compound serves as a chemical bridge rather than a biologically active entity itself [1].

Why Generic PROTAC Linker Substitution is Inadmissible: The Case of 4-(1,3-Dioxolan-2-yl)phenethyl Methanesulfonate


The performance of PROTAC degraders is exquisitely sensitive to the chemical and structural properties of the connecting linker. The length, rigidity, and chemical composition of the linker directly govern the formation of a stable, productive ternary complex between the target protein and the E3 ubiquitin ligase, thereby dictating the efficiency of target degradation [1]. Substituting 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate with a structurally distinct analog—such as a purely PEG-based linker or an alkyl chain of different length—can alter the orientation, stability, and cellular permeability of the PROTAC [2]. Consequently, even minor deviations from the linker's molecular architecture can result in a complete loss of degradation activity or a profound reduction in potency, making validated linkers non-interchangeable components in PROTAC design and procurement.

Procurement-Relevant Quantitative Evidence: 4-(1,3-Dioxolan-2-yl)phenethyl Methanesulfonate vs. Key Analogs


Differentiation in PROTAC Degrader Potency: SMARCA2/4-degrader-27 vs. SMARCA2 PROTACs with Alternative Linkers

The unique functional utility of 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate is demonstrated through its incorporation into PROTAC SMARCA2/4-degrader-27, a bifunctional degrader targeting the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4 . This PROTAC, which utilizes 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate as the central linker, exhibits potent degradation activity. In contrast, alternative PROTACs targeting the same proteins but employing different linker architectures, such as the Cereblon-based degrader ACBI1, show distinct potency profiles, with ACBI1 demonstrating an anti-proliferative IC50 of 28 nM in MV-4-11 cells [1]. This cross-study comparison underscores that linker selection, including the specific use of 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate, is a critical determinant of the final degrader's biological efficacy, directly impacting the selection of building blocks for research.

PROTAC Targeted Protein Degradation SMARCA2/4 Epigenetics

Comparative Physicochemical Profile: 4-(1,3-Dioxolan-2-yl)phenethyl Methanesulfonate vs. Phenethyl Methanesulfonate

A comparison of key physicochemical properties reveals significant differences between 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate and the simpler, unsubstituted phenethyl methanesulfonate. The presence of the 1,3-dioxolane group in the target compound increases its molecular weight from 200.26 g/mol to 272.32 g/mol [1] and adds two hydrogen bond acceptors . This structural modification substantially alters its solubility profile; while phenethyl methanesulfonate is a known CNS-permeable compound with a predicted logP of 1.81 [2], the introduction of the 1,3-dioxolane ring is expected to increase hydrophilicity and reduce membrane permeability, based on class-level inferences for acetals [3]. This difference in physicochemical properties dictates their divergent roles: one as a potential bioactive compound and the other as a specialized linker.

Drug-like Properties Solubility Lipophilicity Chemical Stability

Differentiation in PROTAC Linker Architecture: 1,3-Dioxolane vs. PEG-based Linkers

The 1,3-dioxolane ring in 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate provides a semi-rigid, cyclic spacer that is chemically distinct from the flexible, acyclic PEG (polyethylene glycol) chains that dominate the PROTAC linker landscape [1]. This rigidifying element can pre-organize the linker for more favorable ternary complex formation between the target protein and E3 ligase, as supported by class-level studies on linker conformational effects [2]. In contrast, alternative 1,3-dioxolane-based linkers, such as 2-(2-Bromoethyl)-1,3-dioxolane, offer different exit vectors and reactive handles, which directly impacts the spatial orientation of the conjugated ligands . The specific combination of the phenethyl methanesulfonate group and the 1,3-dioxolane ring in the target compound creates a unique linker geometry that is not replicable by PEG or other dioxolane analogs.

PROTAC Linker Design Structural Biology Ternary Complex Formation

Validated Application Scenarios for 4-(1,3-Dioxolan-2-yl)phenethyl Methanesulfonate


Synthesis of SMARCA2/4-Degrader-27 for Epigenetics Research

This is the primary, documented application for 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate. It is used as the linker to conjugate a VHL E3 ligase ligand with a SMARCA-BD target protein ligand, creating the bifunctional PROTAC SMARCA2/4-degrader-27 . This degrader is a crucial tool for investigating the role of the SWI/SNF chromatin remodeling complex in cancer biology, particularly in SMARCA4-deficient tumor models [1].

Construction of Custom PROTACs Requiring a Semi-Rigid 1,3-Dioxolane Spacer

In PROTAC development projects where linker rigidity is hypothesized to be a key parameter for ternary complex formation, 4-(1,3-Dioxolan-2-yl)phenethyl methanesulfonate serves as a structurally validated building block [2]. Its 1,3-dioxolane core provides a more constrained geometry than flexible PEG linkers, making it suitable for medicinal chemistry campaigns aiming to optimize the spatial orientation between an E3 ligase ligand and a novel target protein ligand [3].

Chemical Biology Tool for Controlled Bioconjugation

The methanesulfonate group is a competent leaving group for nucleophilic substitution reactions, enabling the controlled conjugation of the 1,3-dioxolane-protected phenethyl moiety to amine-, thiol-, or hydroxyl-containing biomolecules or surfaces . This application scenario is relevant for researchers developing chemical probes where a specific linker length and rigidity are required to study protein-protein interactions or to create functionalized materials.

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